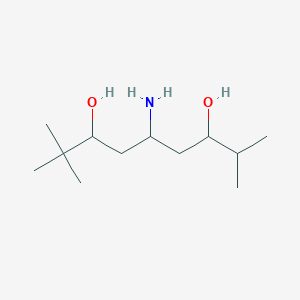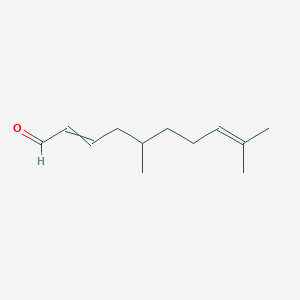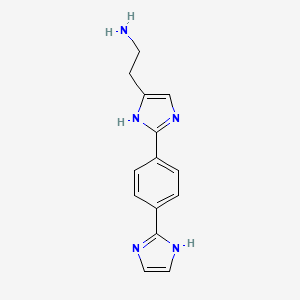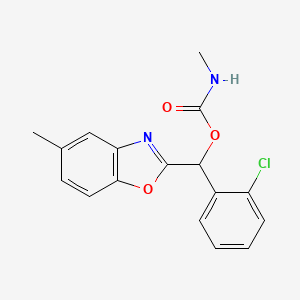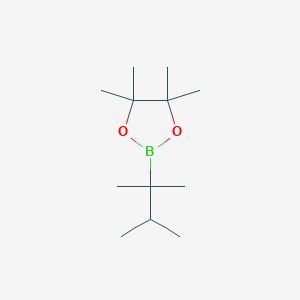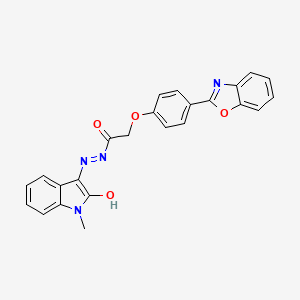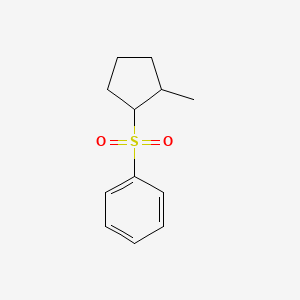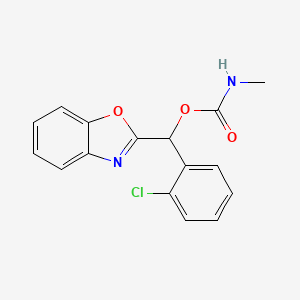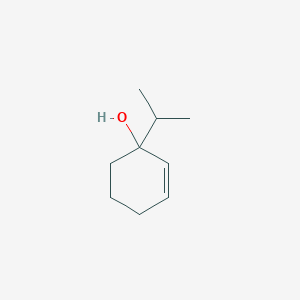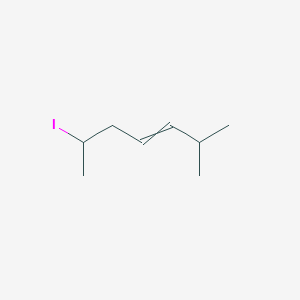
3-(4-bromophenyl)-N-tert-butylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-tert-butylprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group attached to a prop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and a suitable prop-2-enamide precursor. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromophenyl)-N-tert-butylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-tert-butylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound shares the bromophenyl group but has different substituents and biological activities.
4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromophenyl group, used for its antimicrobial and anticancer properties.
Uniqueness
3-(4-bromophenyl)-N-tert-butylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group with a prop-2-enamide structure allows for versatile applications in various fields .
Propiedades
Número CAS |
105731-57-5 |
|---|---|
Fórmula molecular |
C13H16BrNO |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-N-tert-butylprop-2-enamide |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
CMKDAZHGIYBLSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
